In Vivo Antimalarial ED50: Dabequin vs. Chloroquine and Structural Analogs in Murine Malaria
Dabequin (dabequine) exhibited an ED50 of 19.2 mg/kg/day (4-day oral dosing) against the chloroquine-sensitive ANKA strain of Plasmodium berghei in mice. Against a moderately chloroquine-resistant ANKA strain, the ED50 increased to 84.1 mg/kg/day. In the same study, structural analogs M8132, M8133, and M8135 displayed ED50 values of 5.2, 23.5, and 4.2 mg/kg/day against the sensitive strain, and 94.2, 30.9, and 39.0 mg/kg/day against the resistant strain, respectively. Notably, M8133 demonstrated no cross-resistance with chloroquine [1].
| Evidence Dimension | In vivo antimalarial efficacy (ED50, mg/kg/day × 4 days, oral) |
|---|---|
| Target Compound Data | Sensitive strain: 19.2; Resistant strain: 84.1 |
| Comparator Or Baseline | M8132: 5.2 (sensitive), 94.2 (resistant); M8133: 23.5 (sensitive), 30.9 (resistant); M8135: 4.2 (sensitive), 39.0 (resistant) |
| Quantified Difference | Dabequin shows a 4.4-fold resistance index (84.1/19.2), whereas M8133 shows a 1.3-fold resistance index (30.9/23.5), indicating M8133 has minimal cross-resistance with chloroquine. |
| Conditions | Mice infected with P. berghei ANKA strain (chloroquine-sensitive and moderately chloroquine-resistant lines); 4-day oral dosing regimen. |
Why This Matters
The fold-change in ED50 between sensitive and resistant strains quantifies cross-resistance potential, directly informing selection of the appropriate compound for chloroquine-resistance research models.
- [1] Zhou Y, et al. Antimalarial effects of dabequine and its derivatives. Chinese Journal of Pharmaceutical Industry. 1989;(1). View Source
